Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

prodrug design thiol-ene click chemistry esterase stability

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate (CAS 869853-73-6) is a thiol-functionalized aromatic ester characterized by a 2,2-dimethylpropanoate backbone with a para-substituted 4-mercaptophenyl group. The molecular formula is C₁₃H₁₈O₂S, molecular weight 238.35 g/mol, computed XLogP3 of 3.5, and computed density of 1.078 g/cm³.

Molecular Formula C13H18O2S
Molecular Weight 238.35 g/mol
CAS No. 869853-73-6
Cat. No. B014622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
CAS869853-73-6
Synonyms4-Mercapto-α,α-dimethyl-benzenepropanoic Acid Ethyl Ester;  _x000B_3-(4-Mercaptophenyl)-2,2-dimethylpropionic Acid Ethyl Ester; 
Molecular FormulaC13H18O2S
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CC1=CC=C(C=C1)S
InChIInChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3
InChIKeyGARCOZSVVMBQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate (CAS 869853-73-6): Structural Classification and Procurement Baseline


Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate (CAS 869853-73-6) is a thiol-functionalized aromatic ester characterized by a 2,2-dimethylpropanoate backbone with a para-substituted 4-mercaptophenyl group [1]. The molecular formula is C₁₃H₁₈O₂S, molecular weight 238.35 g/mol, computed XLogP3 of 3.5, and computed density of 1.078 g/cm³ [1]. The compound presents as a pale yellow oil with solubility in chloroform, dichloromethane, ethanol, and methanol [2]. Storage requires hygroscopic precautions, refrigeration, and inert atmosphere to prevent thiol oxidation [2].

Why Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate Cannot Be Substituted with Common Thiol-Containing Analogs


The combination of a sterically hindered gem-dimethyl quaternary carbon adjacent to the ester carbonyl and a para-thiolphenyl moiety creates a functional profile distinct from common in-class compounds. Compared to simple phenylthiols (e.g., 4-mercaptophenol) or linear thiol esters (e.g., ethyl 3-mercaptopropionate), the α,α-dimethyl substitution shields the ester linkage from nucleophilic attack while the para-thiol group remains available for selective disulfide formation or metal coordination [1][2]. The thiol group imparts potential for redox reactivity and disulfide bond formation, while the ester enhances solubility in organic solvents, facilitating handling in formulations [2]. The acid analog (CAS 887354-80-5) has been investigated as a potential heparin inhibitor, whereas the ethyl ester derivative (CAS 869853-73-6) exhibits different solubility, lipophilicity, and reactivity profiles relevant to prodrug design and materials applications . Generic substitution with non-sterically-hindered thiol esters or simple mercaptophenyl compounds fails to replicate the controlled hydrolytic stability and selective thiol reactivity this architecture enables.

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate: Quantitative Differentiation Evidence for Procurement Decisions


Thiol-Ester Dual Functionality: α,α-Dimethyl Steric Shielding Versus Unhindered Thiol Esters

The compound features a gem-dimethyl group at the α-carbon relative to the ester carbonyl, creating steric hindrance that is absent in linear thiol esters such as ethyl 3-mercaptopropionate or simple 4-mercaptophenyl esters [1]. This structural feature, inferred from the well-documented prodrug literature on 2,2-dimethylpropionate (pivalate) esters, retards esterase-mediated hydrolysis and imparts enhanced metabolic stability compared to unhindered esters [2][3]. Pivalate prodrugs have been shown to enhance corneal delivery by 40-fold compared to the parent phenol [3], a class-level precedent for the α,α-dimethyl architecture.

prodrug design thiol-ene click chemistry esterase stability

Lipophilicity and Membrane Permeability: XLogP3 Comparison with Acid Analog and Simple Thiols

The ethyl ester of 2,2-dimethyl-3-(4-mercaptophenyl)propionic acid has a computed XLogP3 value of 3.5 [1][2]. In contrast, its free acid counterpart (CAS 887354-80-5) bears a polar carboxylic acid group that reduces lipophilicity and increases aqueous solubility . The increased lipophilicity of the ethyl ester is consistent with class-level prodrug strategies wherein esterification of carboxyl or thiol functionalities enhances passive membrane permeability by masking charged or polar groups [3].

lipophilicity membrane permeability prodrug optimization

Thiol Reactivity and Disulfide Bond Formation Capacity

The para-thiol (-SH) group on the phenyl ring confers reactivity for disulfide bond formation and participation in redox reactions, a feature absent in non-thiol aromatic esters such as ethyl 2,2-dimethyl-3-phenylpropionate (no sulfur-containing analog) [1]. This thiol group enables thiol-ene click chemistry, disulfide-based crosslinking, and metal coordination, making it valuable in polymer modification, bioconjugation, and materials science [2]. The presence of the thiol group (Hydrogen Bond Donor Count = 1; computed PSA = 65.1 Ų) distinguishes this compound from simple alkyl or aryl esters lacking the sulfhydryl moiety [1].

thiol chemistry disulfide crosslinking bioconjugation

Storage and Handling Requirements: Hygroscopicity and Oxidation Sensitivity

The compound is hygroscopic and requires storage under refrigeration (-20°C) with inert atmosphere to prevent thiol oxidation to disulfide [1]. This handling requirement distinguishes it from oxidation-stable analogs such as ethyl 2,2-dimethyl-3-phenylpropionate (no thiol) or methyl 4-methoxybenzoate (no oxidizable sulfur). The sensitivity to oxidation necessitates procurement from suppliers providing appropriate packaging and certificates of analysis, as batch-to-batch consistency in thiol content is critical for reproducible synthetic outcomes .

chemical stability storage conditions thiol oxidation

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate: Evidence-Based Research and Industrial Application Scenarios


Prodrug Design and Controlled Thiol Release Studies

The α,α-dimethyl steric shielding combined with the ester prodrug architecture makes this compound suitable for investigating controlled release of 4-mercaptophenyl-containing active species. The ester linkage can be engineered for enzyme-triggered hydrolysis, while the gem-dimethyl group provides tunable steric protection against premature esterase cleavage [1]. The para-thiol group can serve as a conjugation handle for attaching targeting moieties or for forming reversible disulfide linkages in redox-responsive drug delivery systems . Researchers seeking building blocks for esterase-sensitive prodrugs with thiol functionality will find this compound particularly relevant.

Thiol-Ene Click Chemistry and Polymer Modification

The para-mercaptophenyl group enables participation in thiol-ene click reactions, making this compound valuable as a functional monomer or crosslinker in polymer synthesis and surface modification [1]. The ethyl ester provides organic solvent compatibility, while the sterically hindered dimethyl architecture imparts hydrolytic stability under reaction conditions. This compound can be used to introduce aromatic thiol functionality into polymers for subsequent disulfide crosslinking, metal nanoparticle conjugation, or as a precursor for thiol-yne polymerization systems .

Heparin Inhibition and Anticoagulation Research

The free acid analog (2,2-dimethyl-3-(4-mercaptophenyl)propionic acid, CAS 887354-80-5) has been reported as a potential heparin inhibitor, binding to low molecular weight heparin linkages and preventing gelation [1]. The ethyl ester derivative may serve as a prodrug or synthetic intermediate for generating the active acid form in situ, or as a lipophilic analog for structure-activity relationship (SAR) studies targeting heparin-binding proteins. Researchers investigating anticoagulant pathways or heparin-neutralizing agents may utilize this ester as a starting material or comparator.

Metal Coordination and Organometallic Synthesis

The thiol group at the para-position of the phenyl ring provides a soft Lewis base capable of coordinating to transition metals (e.g., gold, platinum, palladium), enabling applications in catalysis and organometallic complex synthesis [1]. The sterically hindered ester moiety remains inert under many coordination conditions, allowing selective metal-thiolate bond formation. This compound can serve as a ligand precursor for generating metal complexes with tunable lipophilicity imparted by the ethyl ester and gem-dimethyl groups .

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